molecular formula C12H18NO3+ B8740010 2-(2-Hydroxybenzoyl)oxyethyl-trimethylazanium

2-(2-Hydroxybenzoyl)oxyethyl-trimethylazanium

Cat. No. B8740010
M. Wt: 224.28 g/mol
InChI Key: LSFAFOLAGDKMME-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Patent
US06120756

Procedure details

A 10% solution of anionic salicylate was prepared by dissolving 10 g of choline magnesium trisalicylate (Trilisate™, Purdue Frederick, Norwalk, Conn.) in 87 g of distilled water. The mixture was stirred until the choline magnesium trisalicylate was fully dissolved. Each gram of choline magnesium trisalicylate yielded 587 mg of choline salicylate, 725 mg of magnesium salicylate being equivalent to 1 gram of salicylate content. Final composition:
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
87 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[C:11]([O-:20])(=[O:19])[C:12]1[C:13](=[CH:15][CH:16]=[CH:17][CH:18]=1)[OH:14].[C:21]([O-:30])(=[O:29])[C:22]1[C:23](=[CH:25][CH:26]=[CH:27][CH:28]=1)[OH:24].[Mg+2:31].[OH:32][CH2:33][CH2:34][N+:35]([CH3:38])([CH3:37])[CH3:36]>O>[C:1]([O-:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[C:11]([O-:20])(=[O:19])[C:12]1[C:13](=[CH:15][CH:16]=[CH:17][CH:18]=1)[OH:14].[C:21]([O-:30])(=[O:29])[C:22]1[C:23](=[CH:25][CH:26]=[CH:27][CH:28]=1)[OH:24].[Mg+2:31].[OH:32][CH2:33][CH2:34][N+:35]([CH3:38])([CH3:37])[CH3:36].[C:1]([O:10][CH2:17][CH2:18][N+:35]([CH3:37])([CH3:36])[CH3:34])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[C:1]([O-:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[Mg+2:31].[C:1]([O-:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[C:1]([O-:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4] |f:0.1.2.3.4,6.7.8.9.10,12.13.14|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].[Mg+2].OCC[N+](C)(C)C
Name
Quantity
87 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].[Mg+2].OCC[N+](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was fully dissolved

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].C(C=1C(O)=CC=CC1)(=O)[O-].[Mg+2].OCC[N+](C)(C)C
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)OCC[N+](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 587 mg
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)[O-].[Mg+2].C(C=1C(O)=CC=CC1)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 725 mg
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.